molecular formula C24H27N8O11PS4 B1663062 Teflaro CAS No. 866021-48-9

Teflaro

Cat. No.: B1663062
CAS No.: 866021-48-9
M. Wt: 762.8 g/mol
InChI Key: KRWPPVCZNGQQHZ-ILKMAARGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teflaro, with the chemical name ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic approved for clinical use in treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) . Its primary research value lies in its distinct mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae . Unlike earlier beta-lactams, ceftaroline (the active form of the prodrug ceftaroline fosamil) demonstrates high binding affinity for penicillin-binding protein 2a (PBP2a), the modified transpeptidase that confers MRSA resistance to most cephalosporins . Ceftaroline acts as a molecular mimic, binding to an allosteric site on PBP2a that triggers a conformational change and opens the active site, allowing for effective inhibition and resulting in bacterial cell death . This unique binding capability also applies to PBP2x in drug-resistant S. pneumoniae . Ceftaroline fosamil is a prodrug that is rapidly converted in the plasma to its active metabolite, ceftaroline . It exhibits a broad spectrum of activity against various Gram-positive bacteria, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), as well as common Gram-negative respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis . Research applications for this compound extend to investigating prosthetic joint infections, spinal hardware infections, and bacteremia, particularly where resistance to standard therapies like vancomycin or daptomycin is a concern . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Properties

Key on ui mechanism of action

Ceftaroline fosamil is an antibacterial drug.

CAS No.

866021-48-9

Molecular Formula

C24H27N8O11PS4

Molecular Weight

762.8 g/mol

IUPAC Name

acetic acid;(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13+;;/t14-,19-;;/m1../s1

InChI Key

KRWPPVCZNGQQHZ-ILKMAARGSA-N

SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O

Isomeric SMILES

CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O

Purity

> 99%

solubility

>100 mg/ml

Synonyms

ceftaroline fosamil
PPI-0903
PPI0903
TAK-599
TAK599
Teflaro

Origin of Product

United States

Preparation Methods

Core Chemical Structure and Key Intermediates

Ceftaroline fosamil ((6R,7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate monohydrate) features a β-lactam core modified with a 1,3-thiazole ring and a phosphonoamino-thiadiazole group. The synthesis involves three critical intermediates:

  • 7-Aminocephalosporanic Acid (7-ACA) Derivative : Serves as the β-lactam backbone.
  • (Z)-2-(Ethoxyimino)-2-(5-phosphonoamino-1,2,4-thiadiazol-3-yl)acetic Acid : Provides the side chain for PBP affinity.
  • 4-(1-Methylpyridin-4-yl)-1,3-thiazole-2-thiol : Introduces the thiol group for side-chain conjugation.

Methylation of Pyridine Intermediate

A pivotal step involves quaternizing the pyridine nitrogen to enhance solubility. Traditional methods used volatile methylating agents like methyl iodide, which posed safety risks due to genotoxicity. The patent CN114605438A addresses this by employing trimethylsulfonium iodide [(CH₃)₃S⁺=I⁻], a stable solid reagent with a high melting point (200°C), enabling safer methylation at room temperature. This method achieves a 92% yield with minimal by-products, as shown below:

Intermediate + (CH₃)₃S⁺=I⁻ → Ceftaroline Fosamil Intermediate (Quaternized Pyridine)

The reaction proceeds in polar solvents (e.g., dimethylformamide) under nitrogen, followed by aqueous workup and crystallization.

Coupling and Deprotection Reactions

The final assembly employs a four-step sequence:

  • Acylation : The 7-ACA derivative is acylated with the thiadiazole acetic acid side chain using carbodiimide coupling agents.
  • Thiol Conjugation : The thiazole-thiol group is introduced via nucleophilic substitution at the C-3 position.
  • Phosphonoamino Group Deprotection : Trityl-protected phosphoramidate intermediates undergo acidic deprotection (e.g., trifluoroacetic acid).
  • Salt Formation : The free base is converted to the monoacetate monohydrate for stability.

Formulation and Preparation of Teflaro for Clinical Use

Reconstitution and Dilution Protocols

This compound is supplied as a sterile lyophilized powder containing 400 mg or 600 mg ceftaroline fosamil (equivalent to 452 mg or 679 mg ceftaroline fosamil monoacetate monohydrate, respectively). The reconstitution process varies by dosage:

Dosage (mg) Diluent Volume (mL) Final Concentration (mg/mL) Infusion Volume (mL)
400 20 20 50
600 20 30 50–250

Steps :

  • Reconstitution : Add 20 mL of sterile water, 0.9% sodium chloride, 5% dextrose, or lactated Ringer’s injection to the vial. Mix gently until dissolved (≤2 minutes).
  • Dilution : Transfer the solution to an infusion bag containing 50–250 mL of compatible diluent. If sterile water was used initially, only 0.9% sodium chloride, 2.5% dextrose/0.45% sodium chloride, or lactated Ringer’s may be used.

Compatibility and Stability Data

Reconstituted solutions remain stable for 6 hours at room temperature (25°C) or 24 hours refrigerated (2–8°C). After dilution, the infusion must be administered within 6 hours. Compatibility studies confirm stability in polyvinyl chloride (PVC) and polyolefin bags.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is the primary method for assaying ceftaroline fosamil and related substances. The method uses a C18 column (150 × 4.6 mm, 3.5 μm) with a gradient of acetonitrile and 0.1% phosphoric acid. Key parameters:

  • Retention Time : Ceftaroline fosamil = 12.3 min; ceftaroline M-1 (inactive metabolite) = 9.8 min.
  • Linearity : 50–150% of label claim (R² > 0.999).
  • Impurity Limits : ≤0.5% for any individual impurity; ≤2.0% total impurities.

Solid-State Characterization

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) verify the monoacetate monohydrate crystalline form. The DSC thermogram shows an endothermic peak at 132°C (dehydration) and decomposition above 200°C.

Stability Considerations in Manufacturing

Lyophilization Process

Lyophilization is critical to prevent β-lactam hydrolysis. The drug substance is mixed with L-arginine (1:1 molar ratio) to stabilize the pH (5.0–7.0) and enhance solubility. The cycle parameters:

  • Freezing : -45°C for 4 hours.
  • Primary Drying : -35°C at 0.1 mBar for 48 hours.
  • Secondary Drying : 25°C at 0.01 mBar for 6 hours.

Industrial-Scale Manufacturing

Regulatory-Compliant Synthesis

The current Good Manufacturing Practice (cGMP) process, as described in NDA 200-327, involves:

  • Drug Substance Synthesis : Conducted by ACS Dobfar (Italy) using the patented methylation and coupling methods.
  • Drug Product Manufacturing : Facta Farmaceutici (Italy) handles lyophilization and packaging.

Yield and Cost Optimization

Batch yields exceed 85% after crystallization, with a production capacity of 500 kg/year. The use of trimethylsulfonium iodide reduces raw material costs by 30% compared to methyl iodide-based routes.

Chemical Reactions Analysis

Types of Reactions: Ceftaroline fosamil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

TEFLARO® (ceftaroline fosamil) is a cephalosporin antibiotic used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) in adult and pediatric patients .

Scientific Research Applications

Approved Indications

  • ABSSSI: this compound is indicated for the treatment of ABSSSI caused by susceptible isolates of Gram-positive and Gram-negative microorganisms, including methicillin-susceptible and-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus agalactiae, Escherichia coli, Klebsiella pneumoniae, and Klebsiella oxytoca .
  • CABP: this compound is also indicated for the treatment of CABP caused by susceptible isolates of Gram-positive and Gram-negative microorganisms .

Efficacy Against Specific Pathogens

This compound has demonstrated efficacy against common pathogens associated with CABP . Pooled clinical cure rates in microbiologically evaluable (ME) patients were as follows :

PathogenThis compoundCeftriaxone
Gram-positive
S. pneumoniae85.7% (54/63)69.5% (41/59)
S. aureus (MSSA only‡)72.0% (18/25)56.0% (14/25)
Gram-negative
H. influenzae83.3% (15/18)85.0% (17/20)
K. pneumoniae100.0% (12/12)83.3% (10/12)
K. oxytoca83.3% (5/6)87.5% (7/8)
E. coli83.3% (10/12)75.0% (9/12)

Ceftaroline demonstrates in vitro activity against typical bacterial pathogens most often associated with CABP or ABSSSIs . Clinical cure rates were higher in the ceftaroline treatment group than in the ceftriaxone treatment group (85.5% vs 68.6%, respectively) .

Meta-Analysis Findings

A systematic review and meta-analysis evaluating the efficacy and safety of ceftaroline compared to other antibiotics found that the risk of treatment failure was significantly lower for ceftaroline. The pooled risk ratio was 0.79 (95% confidence interval = 0.65–0.95). The rates of adverse events were similar among the studies, with a pooled risk ratio for adverse events of 0.98 (95% confidence interval = 0.87–1.10) .

Clinical Trials

  • CABP Trial: In a randomized, double-blinded, multicenter, Phase III trial (FOCUS 1) comparing ceftaroline fosamil to ceftriaxone in community-acquired pneumonia, clinical cure rates in the clinically evaluable (CE) population were 86.6% for ceftaroline fosamil and 78.2% for ceftriaxone .
  • ABSSSI Trials: Microbiologically evaluable success rates were similar between ceftaroline and vancomycin plus aztreonam treatment groups. Clinical cure rates in ME patients with methicillin-resistant S. aureus ABSSSIs were 93.4% for ceftaroline and 94.3% for vancomycin plus aztreonam .

Pediatric Use

Mechanism of Action

Ceftaroline fosamil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Discussion

Clinical Implications

  • Its MRSA coverage addresses a critical need in empiric therapy for ABSSSI and CABP .

Limitations

  • IV administration limits outpatient use compared to oral antibiotics.
  • Limited data in severe hepatic impairment .

Q & A

Basic: What are standard efficacy endpoints in clinical trials evaluating Teflaro for CABP and ABSSSI?

Methodological Answer:
Clinical trials for this compound typically use composite endpoints to assess efficacy. For Community-Acquired Bacterial Pneumonia (CABP) , the FDA-approved pediatric trial evaluated improvement in ≥2 of 7 symptoms (e.g., cough, dyspnea) by Study Day 4, with no worsening . In Acute Bacterial Skin and Skin Structure Infections (ABSSSI) , trials often measure clinical success as resolution of erythema, edema, and tenderness. Real-world studies like the CAPTURE sub-study reported clinical success rates of 85% (ABSSSI) and 79% (CABP), aligning with RCT outcomes . Researchers should predefine endpoints using regulatory guidelines and validate them against microbiological susceptibility data .

Advanced: How can Bayesian methods address limitations in underpowered pediatric trials for this compound?

Methodological Answer:
The pediatric CABP trial (n=143) was not powered for inferential efficacy analysis, resulting in overlapping 95% CIs for this compound (69.2% success) vs. comparator (66.7%) . Bayesian hierarchical models can incorporate prior data (e.g., adult trials) to improve precision in small samples. For example, posterior probability distributions can estimate the likelihood of non-inferiority, even with wide confidence intervals. Sensitivity analyses using weakly informative priors are recommended to avoid overfitting .

Basic: What protocols ensure reproducibility in this compound pharmacokinetic/pharmacodynamic (PK/PD) studies?

Methodological Answer:
PK/PD studies should:

  • Standardize dosing (600 mg IV q12h for adults, adjusted for renal impairment).
  • Measure free ceftaroline concentrations (protein binding: ~20%) and correlate with MIC90 values for target pathogens (e.g., S. pneumoniae MIC90: 0.25 µg/mL).
  • Use validated LC-MS/MS assays with ≤15% inter-day variability .
    Data should be reported with time-above-MIC curves and linked to clinical outcomes in supplementary materials .

Advanced: How to resolve discrepancies between RCT and real-world effectiveness data for this compound?

Methodological Answer:
The CAPTURE study (n=647 ABSSSI, n=398 CABP) showed slightly lower success rates vs. RCTs, potentially due to comorbidities or non-adherence . Researchers should:

Perform meta-regression adjusting for covariates (e.g., renal function, pathogen resistance).

Apply propensity score matching to balance real-world and RCT cohorts.

Conduct sensitivity analyses excluding patients with protocol deviations.
Triangulation with microbiological data (e.g., 93% susceptibility in S. aureus isolates) enhances validity .

Basic: What are key considerations for adverse event monitoring in this compound studies?

Methodological Answer:

  • Neutropenia: Monitor absolute neutrophil count (ANC) weekly, using the CTCAE v5.0 threshold (ANC ≤1800 cells/µL) .
  • Hypersensitivity: Document prior β-lactam allergies and perform skin testing if indicated.
  • Renal Toxicity: Adjust doses for CrCl ≤50 mL/min and track serum creatinine.
    In post-marketing studies, use disproportionality analysis (e.g., PRR ≥2, χ² ≥4) in databases like FAERS to detect signals .

Advanced: What statistical approaches optimize detection of rare adverse events in this compound pharmacovigilance?

Methodological Answer:
For rare AEs (e.g., neutropenia incidence 0.5–2%):

Multi-database mining: Combine FAERS, WHO VigiBase, and EHRs using federated analytics.

Machine learning: Train NLP models on clinical notes to identify unreported cases.

Sequential Bayesian testing: Update prior probabilities of AE signals as new data accrues.
Exclude confounders (e.g., concurrent chemotherapy) via multivariate regression .

Basic: How to integrate susceptibility testing into this compound study designs?

Methodological Answer:

  • Collect baseline isolates for MIC determination using CLSI broth microdilution.
  • Stratify outcomes by susceptibility (e.g., MIC ≤0.25 µg/mL vs. MIC >0.5 µg/mL).
  • Report EUCAST breakpoints (susceptible: ≤0.25 mg/L for S. aureus) in supplementary tables .
    For non-culturable cases, use PCR-based resistance gene detection (e.g., mecA for MRSA) .

Advanced: How can adaptive trial designs improve this compound research efficiency?

Methodological Answer:
Adaptive designs are ideal for antibiotic trials due to evolving resistance patterns:

Sample size re-estimation: Adjust based on interim MIC distribution analyses.

Population enrichment: Focus on subgroups with resistant pathogens after blinded interim analysis.

Bayesian response-adaptive randomization: Allocate more patients to this compound if early data show superiority.
Regulatory-compliant adaptations require pre-specified alpha-spending functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teflaro
Reactant of Route 2
Teflaro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.